An In-Depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoro-4-methylbenzaldehyde, with CAS Number 1370025-54-9, is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a reactive aldehyde, a synthetically malleable bromine atom, and an electron-withdrawing fluorine atom—offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines general synthetic strategies based on related analogues, discusses its potential reactivity and applications, and details essential safety and handling protocols. While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related structures to provide a robust framework for its use in research and development.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and product development. While specific experimental data for 2-Bromo-6-fluoro-4-methylbenzaldehyde is limited, the following table summarizes its key identifiers and provides estimated values based on closely related analogues.
| Property | Value | Source |
| CAS Number | 1370025-54-9 | [1][2] |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.04 g/mol | [1][2] |
| Appearance | White to yellow solid (inferred) | [3] |
| Melting Point | 43-47 °C (for 2-bromo-6-fluorobenzaldehyde) | [4][5] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
Note: The melting point provided is for the close analogue 2-bromo-6-fluorobenzaldehyde and should be considered an estimate for 2-Bromo-6-fluoro-4-methylbenzaldehyde. Experimental determination is recommended for precise applications.
Spectroscopic Profile (Predicted and Analog-Based)
Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. In the absence of published experimental spectra for 2-Bromo-6-fluoro-4-methylbenzaldehyde, the following are expected characteristic signals based on its structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 10.3 ppm. The aromatic region will display signals corresponding to the two aromatic protons, likely appearing as distinct singlets or narrowly split doublets. The methyl group (CH₃) protons will present as a singlet around 2.4 ppm.
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon between 185-195 ppm. Aromatic carbons will resonate in the 110-165 ppm range, with the carbon atoms directly bonded to bromine and fluorine showing characteristic shifts and coupling. The methyl carbon will appear at approximately 20-25 ppm.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde will be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C-Br and C-F stretching frequencies will appear in the fingerprint region.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.
Synthesis and Purification Strategies
Proposed Synthetic Pathway: Ortho-Directed Metalation
This strategy leverages the directing effect of substituents on the aromatic ring to achieve regioselective functionalization.
Caption: Proposed synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde via ortho-lithiation.
Detailed Protocol (General Guidance):
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 1-bromo-3-fluoro-5-methylbenzene, dissolved in anhydrous tetrahydrofuran (THF).
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Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time to ensure complete formation of the ortho-lithiated intermediate. The regioselectivity of this step is critical and is directed by the substituents on the ring.
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Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture. The aldehyde is formed upon quenching the reaction.
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Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 2-Bromo-6-fluoro-4-methylbenzaldehyde.
Causality in Experimental Choices:
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Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the reagents and ensure high yields.
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Low Temperature: The ortho-lithiation step is performed at -78 °C to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates.
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Inert Atmosphere: A nitrogen or argon atmosphere is maintained throughout the reaction to prevent the reactive intermediates from reacting with oxygen and moisture in the air.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Bromo-6-fluoro-4-methylbenzaldehyde is dictated by its three key functional groups: the aldehyde, the bromine atom, and the fluorine atom. This trifecta of reactivity makes it a valuable intermediate in the synthesis of complex molecules.
The Aldehyde Group: A Gateway to Molecular Diversity
The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:
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Reductive Amination: To introduce amine functionalities, forming key scaffolds in many pharmaceutical compounds.
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Wittig Reaction: For the formation of carbon-carbon double bonds.
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Grignard and Organolithium Additions: To introduce new carbon substituents.
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Oxidation: To form the corresponding carboxylic acid.
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Reduction: To form the corresponding alcohol.
The Aryl Bromide: A Handle for Cross-Coupling Reactions
The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the construction of C-C, C-N, and C-O bonds.
Caption: Key cross-coupling reactions of the aryl bromide moiety.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
The Fluorine Atom: Modulator of Physicochemical Properties
The fluorine atom, positioned ortho to the bromine, significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can impact the reactivity of the other functional groups. In the context of drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity. Halogenated aromatic compounds, such as those derived from this aldehyde, are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific safety data sheet (SDS) for 2-Bromo-6-fluoro-4-methylbenzaldehyde is not widely available, data from closely related compounds like 2-bromo-6-fluorobenzaldehyde provides essential guidance.[4]
Hazard Identification (based on analogues):
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Bromo-6-fluoro-4-methylbenzaldehyde is a promising chemical intermediate with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, enabling the synthesis of novel and complex molecules. While a comprehensive experimental dataset for this specific compound is yet to be established in publicly accessible literature, this guide provides a solid foundation for its use by leveraging data from analogous structures and established synthetic methodologies. As with any chemical, adherence to strict safety protocols is essential for its handling and application.
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